N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
Overview
Description
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: is an organic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is known for its application as an intermediate in the synthesis of various pharmaceuticals, including Lasmiditan , a drug used for the treatment of migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide typically involves the reaction of 1-methylpiperidine-4-carboxylic acid with dimethylamine and methoxyamine . The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N,1-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the compound into .
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reducing agents like or are employed.
Substitution: Substitution reactions often require strong bases or acid catalysts .
Major Products: The major products formed from these reactions include N-oxide derivatives , secondary amines , and various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry .
Biology and Medicine: The compound is a key intermediate in the synthesis of Lasmiditan , a selective serotonin receptor agonist used for the acute treatment of migraines .
Industry: In industrial applications, this compound is used in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is primarily related to its role as an intermediate in the synthesis of Lasmiditan . Lasmiditan exerts its effects by selectively targeting the 5-hydroxytryptamine 1F (5-HT1F) receptor , which is involved in the modulation of pain pathways in the central nervous system .
Comparison with Similar Compounds
- N-Methoxy-N-methylpiperidine-4-carboxamide
- N-Methoxy-N-ethylpiperidine-4-carboxamide
- N-Methoxy-N,1-diethylpiperidine-4-carboxamide
Comparison: N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Compared to its analogs, it is particularly effective as an intermediate in the synthesis of Lasmiditan , highlighting its importance in pharmaceutical applications .
Properties
IUPAC Name |
N-methoxy-N,1-dimethylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-6-4-8(5-7-10)9(12)11(2)13-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNOVOYRZPVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634523 | |
Record name | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215950-19-9 | |
Record name | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.